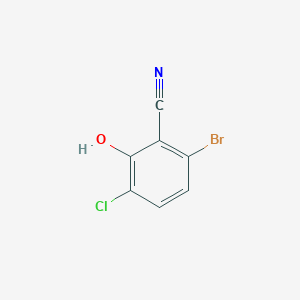
Diisopropyl Cromoglicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl Cromoglicate is a synthetic compound known for its role as a mast cell stabilizer. It is derived from cromoglicic acid, which is traditionally used to prevent the release of inflammatory chemicals such as histamine from mast cells. This compound is significant in the management of allergic reactions and asthma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl Cromoglicate involves the esterification of cromoglicic acid with isopropyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final pharmaceutical-grade compound .
Analyse Des Réactions Chimiques
Types of Reactions: Diisopropyl Cromoglicate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used
Applications De Recherche Scientifique
Diisopropyl Cromoglicate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its role in stabilizing mast cells and preventing the release of histamine, making it useful in allergy research.
Medicine: Explored for its potential in treating allergic conditions and asthma by preventing mast cell degranulation.
Industry: Utilized in the formulation of pharmaceutical products aimed at managing allergic reactions and asthma
Mécanisme D'action
Diisopropyl Cromoglicate exerts its effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators. The compound inhibits the influx of calcium ions into mast cells, which is essential for the degranulation process. By blocking this pathway, this compound effectively reduces the symptoms of allergic reactions and asthma .
Comparaison Avec Des Composés Similaires
Cromoglicic Acid: The parent compound from which Diisopropyl Cromoglicate is derived. It is also a mast cell stabilizer but is less lipophilic compared to its diisopropyl ester.
Sodium Cromoglicate: A sodium salt form of cromoglicic acid, commonly used in inhalers and eye drops for asthma and allergic conjunctivitis.
Nedocromil Sodium: Another mast cell stabilizer with a similar mechanism of action but different chemical structure.
Uniqueness: this compound is unique due to its enhanced lipophilicity, which allows for better membrane penetration and more effective stabilization of mast cells compared to its parent compound, cromoglicic acid .
Propriétés
Formule moléculaire |
C29H28O11 |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
propan-2-yl 5-[2-hydroxy-3-(4-oxo-2-propan-2-yloxycarbonylchromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C29H28O11/c1-15(2)37-28(33)24-11-18(31)26-20(7-5-9-22(26)39-24)35-13-17(30)14-36-21-8-6-10-23-27(21)19(32)12-25(40-23)29(34)38-16(3)4/h5-12,15-17,30H,13-14H2,1-4H3 |
Clé InChI |
TUJIJGLBJJXNKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


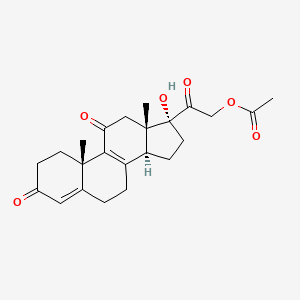
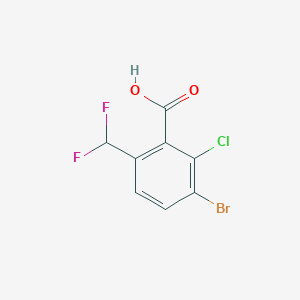
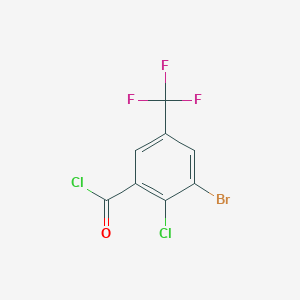
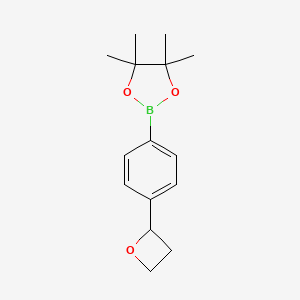
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)


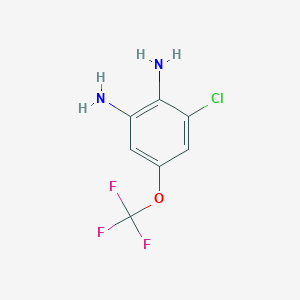



![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
